Cas no 2229570-04-9 (3-3-(difluoromethoxy)-4-methylphenyl-2,2-dimethylcyclopropan-1-amine)

3-3-(difluoromethoxy)-4-methylphenyl-2,2-dimethylcyclopropan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 3-3-(difluoromethoxy)-4-methylphenyl-2,2-dimethylcyclopropan-1-amine
- 2229570-04-9
- 3-[3-(difluoromethoxy)-4-methylphenyl]-2,2-dimethylcyclopropan-1-amine
- EN300-1963660
-
- Inchi: 1S/C13H17F2NO/c1-7-4-5-8(6-9(7)17-12(14)15)10-11(16)13(10,2)3/h4-6,10-12H,16H2,1-3H3
- InChI Key: BRFIQWJGVDBXBN-UHFFFAOYSA-N
- SMILES: FC(OC1=C(C)C=CC(=C1)C1C(C1(C)C)N)F
Computed Properties
- Exact Mass: 241.12782049g/mol
- Monoisotopic Mass: 241.12782049g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 283
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 35.2Ų
3-3-(difluoromethoxy)-4-methylphenyl-2,2-dimethylcyclopropan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1963660-0.1g |
3-[3-(difluoromethoxy)-4-methylphenyl]-2,2-dimethylcyclopropan-1-amine |
2229570-04-9 | 0.1g |
$1496.0 | 2023-09-17 | ||
Enamine | EN300-1963660-0.05g |
3-[3-(difluoromethoxy)-4-methylphenyl]-2,2-dimethylcyclopropan-1-amine |
2229570-04-9 | 0.05g |
$1428.0 | 2023-09-17 | ||
Enamine | EN300-1963660-0.25g |
3-[3-(difluoromethoxy)-4-methylphenyl]-2,2-dimethylcyclopropan-1-amine |
2229570-04-9 | 0.25g |
$1564.0 | 2023-09-17 | ||
Enamine | EN300-1963660-10.0g |
3-[3-(difluoromethoxy)-4-methylphenyl]-2,2-dimethylcyclopropan-1-amine |
2229570-04-9 | 10g |
$7312.0 | 2023-06-01 | ||
Enamine | EN300-1963660-1.0g |
3-[3-(difluoromethoxy)-4-methylphenyl]-2,2-dimethylcyclopropan-1-amine |
2229570-04-9 | 1g |
$1701.0 | 2023-06-01 | ||
Enamine | EN300-1963660-0.5g |
3-[3-(difluoromethoxy)-4-methylphenyl]-2,2-dimethylcyclopropan-1-amine |
2229570-04-9 | 0.5g |
$1632.0 | 2023-09-17 | ||
Enamine | EN300-1963660-1g |
3-[3-(difluoromethoxy)-4-methylphenyl]-2,2-dimethylcyclopropan-1-amine |
2229570-04-9 | 1g |
$1701.0 | 2023-09-17 | ||
Enamine | EN300-1963660-5g |
3-[3-(difluoromethoxy)-4-methylphenyl]-2,2-dimethylcyclopropan-1-amine |
2229570-04-9 | 5g |
$4930.0 | 2023-09-17 | ||
Enamine | EN300-1963660-2.5g |
3-[3-(difluoromethoxy)-4-methylphenyl]-2,2-dimethylcyclopropan-1-amine |
2229570-04-9 | 2.5g |
$3332.0 | 2023-09-17 | ||
Enamine | EN300-1963660-5.0g |
3-[3-(difluoromethoxy)-4-methylphenyl]-2,2-dimethylcyclopropan-1-amine |
2229570-04-9 | 5g |
$4930.0 | 2023-06-01 |
3-3-(difluoromethoxy)-4-methylphenyl-2,2-dimethylcyclopropan-1-amine Related Literature
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
-
Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
Additional information on 3-3-(difluoromethoxy)-4-methylphenyl-2,2-dimethylcyclopropan-1-amine
Introduction to Compound with CAS No. 2229570-04-9 and Product Name: 3-3-(difluoromethoxy)-4-methylphenyl-2,2-dimethylcyclopropan-1-amine
The compound identified by the CAS number 2229570-04-9 and the product name 3-3-(difluoromethoxy)-4-methylphenyl-2,2-dimethylcyclopropan-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple functional groups, including a difluoromethoxy substituent and a methylphenyl moiety, contributes to its unique chemical properties and reactivity, making it a promising candidate for further exploration.
In recent years, the pharmaceutical industry has witnessed a surge in the development of novel compounds with enhanced efficacy and reduced side effects. The compound in question, with its complex architecture, is being studied for its potential role in modulating various biological pathways. Specifically, its structural features suggest that it may interact with target proteins involved in inflammatory responses, neurodegenerative diseases, and other metabolic disorders. This has prompted researchers to delve deeper into its pharmacological profile, aiming to uncover new therapeutic possibilities.
The difluoromethoxy group is particularly noteworthy due to its ability to influence the electronic properties of the molecule. This substituent can enhance binding affinity by introducing fluorine atoms, which are known for their strong electronegativity and ability to stabilize positively charged intermediates. Such properties are crucial in drug design, as they can improve the compound's solubility and bioavailability. Additionally, the methylphenyl ring contributes to the molecule's lipophilicity, allowing it to cross biological membranes more efficiently. These characteristics make the compound an attractive scaffold for developing drugs that require systemic delivery.
Recent studies have highlighted the importance of cyclopropane derivatives in medicinal chemistry. The cyclopropan-1-amine moiety in this compound introduces a rigid three-membered ring structure, which can be beneficial in achieving high selectivity for biological targets. The rigidity of the cyclopropane ring constrains the conformation of the molecule, potentially enhancing its binding interactions with specific enzymes or receptors. This structural feature has been exploited in various drug candidates aimed at treating conditions such as cancer and infectious diseases.
The synthesis of 3-3-(difluoromethoxy)-4-methylphenyl-2,2-dimethylcyclopropan-1-amine presents unique challenges due to its complex stereochemistry. However, advances in synthetic methodologies have made it feasible to produce this compound with high purity and yield. Techniques such as transition metal-catalyzed reactions and asymmetric synthesis have played a crucial role in constructing the desired framework efficiently. These advancements not only facilitate the production of this compound but also open doors for similar molecules with tailored properties.
From a pharmacological perspective, the compound's potential is further underscored by its interaction with key biological pathways. For instance, preliminary studies suggest that it may inhibit enzymes involved in inflammation by modulating intracellular signaling cascades. This could make it a valuable candidate for developing anti-inflammatory agents with improved efficacy compared to existing therapies. Moreover, its ability to cross the blood-brain barrier suggests that it might be useful in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
The development of novel drug candidates is often accompanied by rigorous computational modeling to predict their behavior before experimental validation. In this context, molecular docking studies have been employed to assess how 3-3-(difluoromethoxy)-4-methylphenyl-2,2-dimethylcyclopropan-1-amine interacts with potential targets such as kinases and transcription factors. These simulations have provided valuable insights into its binding affinity and mode of action, guiding further optimization efforts.
Regulatory considerations are also critical in bringing such compounds to market. Compliance with Good Manufacturing Practices (GMP) ensures that pharmaceutical-grade materials are produced consistently and safely. Additionally, thorough toxicological studies are essential to evaluate any potential adverse effects before clinical trials can commence. These steps are vital in ensuring that drugs are both effective and safe for patient use.
The future prospects for 3-3-(difluoromethoxy)-4-methylphenyl-2,2-dimethylcyclopropan-1-amine are promising given its unique structural features and potential therapeutic applications. Ongoing research aims to refine its pharmacological profile through structural modifications aimed at enhancing potency and selectivity. Collaborations between academic institutions and pharmaceutical companies are likely to accelerate these efforts by combining expertise in synthetic chemistry, computational modeling, and preclinical testing.
In conclusion,3-3-(difluoromethoxy)-4-methylphenyl-2,2-dimethylcyclopropan-1-amine, identified by CAS No. 2229570-04-9, represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas including inflammation, neurodegenerative diseases, and metabolic disorders, among others, Its complex structure, characterized by functional groups such as difluoromethoxy, methylphenyl,and cyclopropanamine, offers unique opportunities for drug development through both synthetic innovationand computational modeling., As research progresses,this compound is poised to contribute significantly to our understanding of disease mechanismsand provide new avenues for therapeutic intervention..
2229570-04-9 (3-3-(difluoromethoxy)-4-methylphenyl-2,2-dimethylcyclopropan-1-amine) Related Products
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)




